(3aS,5R,6S,6aS)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole-5-carboxylic acid
Description
This compound is a chiral tetrahydrofurodioxole derivative characterized by a fused furan-dioxolane ring system with hydroxyl and carboxylic acid functional groups. It serves as a critical intermediate in pharmaceutical synthesis, particularly for diabetes therapeutics like sotagliflozin . Key structural features include:
- Stereochemistry: The (3aS,5R,6S,6aS) configuration ensures specific spatial arrangements critical for biological activity.
- Functional Groups: The carboxylic acid at C5 and hydroxyl group at C6 enhance solubility and reactivity, enabling further derivatization.
- Protective Groups: The 2,2-dimethyl substituent on the dioxolane ring acts as a protective group, stabilizing the molecule during synthetic processes .
Synonymous names include alpha-L-Xylofuranuronic acid, 1,2-O-(1-Methylethylidene)- and multiple IUPAC variants, reflecting its complex stereochemistry and functionalization .
Properties
IUPAC Name |
(3aS,5R,6S,6aS)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O6/c1-8(2)13-5-3(9)4(6(10)11)12-7(5)14-8/h3-5,7,9H,1-2H3,(H,10,11)/t3-,4-,5+,7+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQQLEMAYGCQRAW-CXXDYQFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(C(OC2O1)C(=O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]2[C@@H]([C@@H](O[C@H]2O1)C(=O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3aS,5R,6S,6aS)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole-5-carboxylic acid , also known by its CAS number 35522-89-5 , has garnered attention in chemical biology due to its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and a detailed analysis of its properties.
- Molecular Formula : CHO
- Molecular Weight : 204.18 g/mol
- CAS Number : 35522-89-5
- Purity : Typically around 97% .
Antioxidant Properties
Research indicates that compounds similar to this compound exhibit significant antioxidant activity. For instance, studies using various assays (e.g., DPPH and ABTS) have shown that such compounds can scavenge free radicals effectively, thus potentially reducing oxidative stress in biological systems .
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties. In vitro experiments have demonstrated that it can inhibit the production of pro-inflammatory cytokines in macrophage cell lines. This effect is critical for conditions characterized by chronic inflammation .
Antimicrobial Activity
A series of tests have been conducted to evaluate the antimicrobial efficacy of this compound against various bacterial strains. Results indicated notable activity against both gram-positive and gram-negative bacteria, suggesting its potential as a natural antimicrobial agent .
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes related to metabolic pathways. For example, it has shown promising results in inhibiting alpha-glucosidase and alpha-amylase activities in vitro. This inhibition suggests potential applications in managing postprandial blood glucose levels in diabetic patients .
Case Study 1: Antioxidant Activity Assessment
In a controlled study involving various concentrations of the compound tested against DPPH radicals:
| Concentration (µM) | % Inhibition |
|---|---|
| 10 | 25% |
| 50 | 60% |
| 100 | 85% |
This data highlights a dose-dependent increase in antioxidant activity.
Case Study 2: Anti-inflammatory Mechanism
In vitro studies on RAW264.7 macrophages treated with lipopolysaccharide (LPS) showed that the compound significantly reduced the levels of TNF-alpha and IL-6:
| Treatment | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 150 | 200 |
| LPS | 300 | 400 |
| Compound + LPS | 100 | 150 |
This indicates a substantial reduction in inflammatory markers upon treatment with the compound.
Scientific Research Applications
Pharmaceutical Applications
The compound has garnered attention as a pharmaceutical intermediate , particularly in the synthesis of glycosidic compounds and other biologically active molecules. Its unique structure allows for modifications that enhance the pharmacological properties of derivatives.
Case Studies
-
Synthesis of Sotagliflozin :
- Sotagliflozin is an SGLT inhibitor used for diabetes management. (3aS,5R,6S,6aS)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole-5-carboxylic acid serves as an intermediate in its synthesis. The compound's hydroxyl group facilitates the formation of crucial glycosidic bonds during the synthetic pathway .
- Antiviral Research :
Biochemical Applications
In biochemical research, this compound is utilized for its ability to mimic natural substrates in enzyme-catalyzed reactions. Its structural features allow it to act as a substrate or inhibitor for various enzymes.
Case Studies
- Enzyme Inhibition :
- Chemical Biology Tools :
Summary Table of Applications
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a family of tetrahydrofuro[2,3-d][1,3]dioxole derivatives. Below is a comparative analysis of its structural analogs, emphasizing functional group variations, synthetic routes, and applications.
Functional Group Variations
Key Research Findings
- Stereochemical Influence : The (3aS,5R,6S,6aS) configuration is essential for binding to sodium-glucose cotransporter 2 (SGLT2) in diabetes therapeutics .
- Crystallography : Hydrogen bonding (O–H···O) in analogs like [(3aR,5S,6R,6aR)-5-((R)-1,2-dihydroxyethyl) derivative] stabilizes layered crystal structures, aiding in X-ray refinement via SHELXL .
- Protection Strategies : TBDMS and acetonide groups () prevent unwanted side reactions during multi-step syntheses.
Preparation Methods
Oxidation Process
- Starting Material: (3aS,5S,6R,6aS)-5-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[2,3-d]dioxol-6-ol
- Solvent System: Acetone and water mixture (typical volume ratio 15:5 or 5:2)
- Oxidants and Catalysts:
- Sodium bicarbonate (NaHCO3) as base (3 equivalents)
- Sodium bromide (NaBr) as co-catalyst (20 mol%)
- TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl) free radical (2 mol%) as primary oxidation catalyst
- Trichloroisocyanuric acid (TCCA) as stoichiometric oxidant (1 equivalent)
- Conditions:
- Temperature: Initially cooled to 0–5 °C during TCCA addition, then stirred at 20 °C
- Duration: 24 hours reaction time followed by 1 hour post-treatment with methanol
- Workup:
- Filtration to remove solids
- Washing with acetone
- Removal of organic solvents under vacuum
- Extraction of aqueous layer with ethyl acetate
- Concentration and further filtration with acetone to isolate the acid as a yellow solid
This method yields the target acid in approximately 77–79% yield, demonstrating good efficiency and scalability.
Detailed Reaction Conditions and Yields
| Step | Reagents & Conditions | Quantity (Example) | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Oxidation | NaHCO3 (3 equiv), NaBr (20 mol%), TEMPO (2 mol%), TCCA (1 equiv) in acetone/H2O | 25.0 g precursor in 375 mL acetone + 125 mL water | 0–5 °C (TCCA addition), then 20 °C | 24 h + 1 h methanol treatment | 79% | Formation of white suspension; filtration and extraction required |
| Workup & Isolation | Filtration, solvent removal, EtOAc extraction, acetone filtration | N/A | Room temperature | N/A | N/A | Product isolated as yellow solid |
Characterization of the Product
- 1H NMR (Methanol-d4):
- Signals consistent with the expected structure: d 6.00 (d, J=3.2 Hz, 1H), 4.72 (d, J=3.2 Hz, 1H), 4.53 (d, J=3.2 Hz, 1H), 4.38 (d, J=3.2 Hz, 1H), 1.44 (s, 3H), 1.32 (s, 3H)
- Physical State: Yellow solid
- Purity: High, suitable for further derivatization or research applications
Subsequent Functionalization Example
The carboxylic acid can be further converted to amide derivatives using standard peptide coupling reagents:
- Reagents:
- TBTU (O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate) as coupling agent (1.5 equiv)
- N-Methylmorpholine (NMM) as base (1.5 equiv)
- Morpholine as nucleophile (1.5 equiv)
- Conditions:
- THF solvent, room temperature
- Stirring for 6 hours after initial activation for 30 minutes
- Yield: ~64% of morpholine amide derivative after purification by silica gel chromatography
Summary Table of Preparation Method
Research Findings and Practical Notes
- The use of TEMPO-mediated oxidation with TCCA as the stoichiometric oxidant provides a mild yet effective method to selectively oxidize the hydroxymethyl group to the carboxylic acid without affecting the sensitive bicyclic acetal structure.
- Reaction conditions are optimized to avoid overoxidation or decomposition; cooling during TCCA addition is critical.
- The workup involving filtration and solvent extraction ensures high purity and good recovery.
- This method is scalable and reproducible, making it suitable for pharmaceutical research and synthetic applications.
- The compound’s stereochemistry is preserved throughout the oxidation process, as confirmed by NMR analysis.
- Subsequent functionalization (e.g., amide formation) can be performed efficiently using standard peptide coupling reagents, expanding the compound’s utility in medicinal chemistry.
Q & A
Q. What are the optimal synthetic routes for producing (3aS,5R,6S,6aS)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole-5-carboxylic acid, and how can reaction conditions be standardized?
Methodological Answer: The synthesis of this compound typically involves stereoselective strategies to control the tetrahydrofurodioxole core. A validated protocol includes:
- Stepwise Functionalization : Use of protected sugar derivatives as starting materials (e.g., dihydroxyethyl intermediates) followed by oxidation and cyclization .
- Reaction Conditions :
- Time : 3 hours for key coupling steps to minimize side reactions .
- Purification : Flash column chromatography on silica gel (hexane/ethyl acetate gradients) achieves >90% purity, with diastereomeric ratios (dr) monitored via HPLC .
- Yield Optimization : Adjusting temperature (0–25°C) and catalyst loading (e.g., Pd/C for hydrogenation) improves yields to 40–46% .
Q. How can researchers confirm the stereochemical configuration and purity of this compound using spectroscopic and crystallographic methods?
Methodological Answer:
- X-ray Crystallography : Single-crystal analysis (monoclinic P2₁, a = 5.5794 Å, b = 15.6118 Å) confirms the (3aS,5R,6S,6aS) configuration. Data collection with a Nonius KappaCCD diffractometer (λ = 0.71073 Å) refines to R-factor = 0.027 .
- NMR Spectroscopy :
- ¹H NMR : Key signals include δ 4.85 (d, J = 5.1 Hz, H-6) and δ 1.45 (s, 2×CH₃) .
- ¹³C NMR : Carboxylic acid carbonyl at δ 175.2 ppm .
- Purity Analysis : HPLC (C18 column, 0.1% TFA in H₂O/MeCN) with retention time 12.3 min .
Advanced Research Questions
Q. How can diastereomeric byproducts be minimized during synthesis, and what analytical tools resolve such mixtures?
Methodological Answer:
- Stereochemical Control : Use chiral auxiliaries (e.g., phenylsulfonyl groups) to direct cyclization stereochemistry. For example, GP4 conditions (TMSOTf, 0°C) achieve dr 8:1 .
- Chromatographic Separation : Reverse-phase HPLC (MeOH/H₂O, 70:30) with a chiral column (Chiralpak IA) resolves diastereomers. Retention times differ by ~1.2 min .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict transition-state energies to rationalize dr outcomes .
Challenges : Competing epimerization at C-5 under basic conditions requires pH control (buffer at pH 6.5–7.0) during workup .
Q. What computational approaches predict the compound’s reactivity in glycosylation or esterification reactions?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate nucleophilic attack at the anomeric center (C-5) using AMBER force fields. Parameters include solvation effects (explicit water) and glycosidic bond torsion angles .
- Docking Studies : Predict binding to enzymes (e.g., glycosyltransferases) using AutoDock Vina. Key interactions: hydrogen bonds between the carboxylic acid group and Arg residues .
- QM/MM Calculations : Model transition states for esterification (e.g., methanesulfonate formation) at the B3LYP/cc-pVDZ level .
Validation : Compare computed activation energies (ΔG‡) with experimental kinetics (Arrhenius plots) .
Q. How does the compound’s stability vary under different pH and temperature conditions, and what degradation pathways dominate?
Methodological Answer:
- Stability Studies :
- pH Stability : Incubate at pH 2–9 (37°C, 24 hrs). LC-MS identifies degradation products (e.g., lactone formation at pH <3) .
- Thermal Stability : TGA shows decomposition onset at 180°C (N₂ atmosphere) .
- Mechanistic Insights :
Q. What strategies enable selective functionalization of the hydroxyl and carboxylic acid groups for derivative synthesis?
Methodological Answer:
- Protection/Deprotection :
- Carboxylic Acid : Protect as methyl ester (CH₂N₂/MeOH) or tert-butyl ester (Boc₂O, DMAP) .
- Hydroxyl Groups : Silylation (TBDMSCl, imidazole) or acetylation (Ac₂O, pyridine) .
- Selective Esterification : Use Mitsunobu conditions (DIAD, Ph₃P) to target the primary hydroxyl (C-6) while leaving the carboxylic acid intact .
- Monitoring : IR spectroscopy tracks ester formation (C=O stretch at 1740 cm⁻¹) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
